molecular formula C21H24N2O4S B4440878 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone

1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone

Cat. No. B4440878
M. Wt: 400.5 g/mol
InChI Key: VDNNOHFMVQUDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets various enzymes and proteins involved in the regulation of cellular processes.

Mechanism of Action

1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone works by inhibiting the activity of various enzymes and proteins involved in cellular processes. It targets the ATP-binding site of these enzymes and proteins, preventing their activity. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK. It has also been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes.
Biochemical and physiological effects:
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been found to improve cognitive function and protect against neurodegeneration in animal models. Additionally, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for various research applications. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been found to be effective in inhibiting the activity of various enzymes and proteins involved in cellular processes. However, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. Additionally, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone research. One potential direction is to study the effects of 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone on other cellular processes and pathways. Another direction is to optimize the synthesis of 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone to improve its solubility and efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone in human clinical trials. Overall, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has significant potential for therapeutic applications and warrants further investigation.

Scientific Research Applications

1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and proteins involved in cancer, inflammation, and neurodegenerative diseases. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and protect against neurodegeneration in animal models.

properties

IUPAC Name

1-[4-(3-methyl-2-phenylmorpholin-4-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-16-21(17-6-3-2-4-7-17)27-15-14-23(16)28(25,26)19-11-9-18(10-12-19)22-13-5-8-20(22)24/h2-4,6-7,9-12,16,21H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNNOHFMVQUDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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